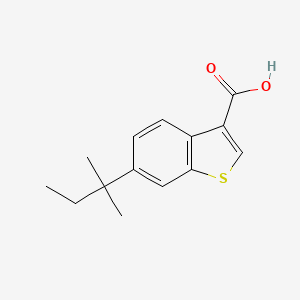

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

Description

Benzothiophene Derivatives in Chemical Research

Benzothiophene represents a significant heterocyclic scaffold in contemporary chemical research. This bicyclic system consists of a benzene ring fused with a thiophene ring, containing a sulfur heteroatom that contributes to its distinct chemical reactivity and structural properties. The benzothiophene core structure has garnered substantial interest in medicinal chemistry due to its versatility as a building block for bioactive compounds with diverse pharmacological applications.

Research into benzothiophene derivatives has expanded considerably in recent decades, with numerous studies documenting their broad spectrum of biological activities. These compounds exhibit remarkable therapeutic potential across multiple domains, including anti-inflammatory, antibacterial, antidiabetic, anticancer, antimicrobial, anti-leishmanial, antifungal, antimalarial, and antitubercular applications.

The pharmacological significance of benzothiophene is further evidenced by its incorporation into several marketed pharmaceutical agents. Notable examples include raloxifene, which is utilized in osteoporosis treatment; zileuton, employed in asthma management; sertaconazole, which functions as an antifungal agent; and benocyclidine (BTCP), a research compound with psychoactive properties. Beyond pharmaceutical applications, benzothiophene derivatives also serve as precursors in the synthesis of industrial dyes such as thioindigo.

The scientific community's sustained interest in benzothiophene derivatives stems from their structural similarity to biologically relevant aromatic systems, enabling interactions with various biological targets while maintaining favorable pharmacokinetic properties. This characteristic has established benzothiophene as a "privileged structure" in drug discovery—a molecular framework capable of binding to multiple receptors when appropriately modified.

Significance of Carboxylic Acid Functionalization at C-3 Position

The introduction of a carboxylic acid functional group at the C-3 position of the benzothiophene scaffold represents a particularly significant modification with profound implications for both chemical reactivity and biological activity. This specific substitution pattern creates compounds with distinct physicochemical properties that have proven valuable in various research contexts.

Carboxylic acid functionality at the C-3 position confers several advantageous properties to benzothiophene derivatives. The acid group serves as a hydrogen bond donor and acceptor, facilitating specific interactions with biological targets such as enzymes and receptors. Additionally, the rigid planar structure of benzothiophene positions the carboxylic acid group in a specific spatial orientation that can enhance molecular recognition processes.

From a synthetic perspective, the C-3 carboxylic acid provides a versatile handle for further chemical transformations. This functional group can undergo numerous reactions including esterification, amidation, reduction, and decarboxylation, thereby enabling the generation of diverse chemical libraries based on the benzothiophene scaffold.

Recent research has highlighted the biological significance of benzothiophene-3-carboxylic acid derivatives. A study published in 2024 identified benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potential anticancer agents targeting the RhoA/ROCK pathway, demonstrating inhibitory effects on cell proliferation, migration, and invasion in cancer cell lines. This finding underscores the therapeutic potential of compounds bearing this specific substitution pattern.

The synthetic accessibility of benzothiophene-3-carboxylic acid derivatives has been enhanced by recent methodological advances. Palladium-catalyzed carbonylative approaches now enable the efficient synthesis of these compounds from readily available building blocks, as demonstrated in studies employing the PdI₂/KI catalytic system. These developments have facilitated more extensive exploration of structure-activity relationships among these compounds.

| Property | Characteristic of Benzothiophene-3-carboxylic Acid | Functional Significance |

|---|---|---|

| Hydrogen Bonding | Donor and acceptor capability | Enhanced interaction with biological targets |

| Spatial Orientation | Fixed position in rigid planar structure | Specific molecular recognition |

| Synthetic Utility | Versatile functional handle | Enables diverse chemical modifications |

| Electronic Effects | Electron-withdrawing influence on ring system | Altered reactivity of benzothiophene core |

| Biological Activity | Interaction with specific biological pathways | Therapeutic potential in various diseases |

Historical Development of Substituted Benzothiophenes

The historical trajectory of substituted benzothiophene chemistry represents an intriguing chapter in heterocyclic compound research, marked by progressive advances in synthetic methodology and structural elucidation techniques. The development of these compounds spans approximately a century, with significant milestones reflecting the evolution of organic chemistry as a discipline.

Early research into benzothiophene chemistry began with the discovery that these structures occur naturally in fossil fuel deposits such as lignite tar. This natural occurrence provided initial samples for investigation, though synthetic approaches were subsequently developed to enable more systematic study. The first derivative of the benzo[c]thiophene ring system, specifically 1,3-diphenylbenzo[c]thiophene, was synthesized and reported in 1922, although its structure was not correctly determined until 1937. The parent compound—unsubstituted benzo[c]thiophene—was only isolated and characterized in 1962, highlighting the challenges involved in working with these heterocyclic systems.

Synthetic approaches to benzothiophene derivatives have evolved substantially over time. Early methods typically involved cyclization reactions of appropriate precursors under harsh conditions. Contemporary methodologies employ more sophisticated strategies including transition metal catalysis, radical processes, and regioselective functionalization techniques. For instance, recent literature describes palladium-catalyzed heterocyclodehydration reactions of 1-(2-mercaptophenyl)-2-yn-1-ols to produce benzothiophene derivatives under relatively mild conditions.

The development of substituted benzothiophenes has been closely linked to advances in analytical techniques. The accurate structural determination of these compounds became possible with the advent of nuclear magnetic resonance spectroscopy, X-ray crystallography, and mass spectrometry, enabling researchers to establish precise structure-activity relationships.

The pharmaceutical potential of benzothiophene derivatives began to be recognized in the latter half of the 20th century, culminating in the development of several clinically important drugs. Raloxifene, a selective estrogen receptor modulator containing the benzothiophene scaffold, received regulatory approval in 1997 for the treatment of osteoporosis. Similarly, zileuton, a benzothiophene derivative that functions as a 5-lipoxygenase inhibitor, was approved in 1996 for asthma management. These developments validated the therapeutic relevance of the benzothiophene core structure.

Contemporary research continues to expand the synthetic methodology and applications of substituted benzothiophenes. A comprehensive review published in 2024 described the diverse pharmacological activities of benzothiophene derivatives, highlighting their continued significance in medicinal chemistry research. This ongoing interest reflects the enduring value of the benzothiophene scaffold as a versatile platform for chemical and biological exploration.

Scientific Importance of the 1,1-Dimethylpropyl Substitution Pattern

The 1,1-dimethylpropyl group (also referred to as the tert-pentyl or 2-methyl-2-butanyl group) represents a structurally distinctive substitution pattern that confers specific properties to benzothiophene derivatives. This bulky, branched alkyl substituent, when positioned at the 6-position of benzothiophene-3-carboxylic acid, introduces steric and electronic effects that significantly influence the compound's chemical behavior and biological interactions.

The steric properties of the 1,1-dimethylpropyl group share similarities with the well-studied tert-butyl group, though with an additional ethyl extension that further enhances its spatial requirements. Research has demonstrated that bulky substituents like tert-butyl exert pronounced effects on substitution patterns in aromatic systems. For instance, while toluene predominantly undergoes ortho-nitration, tert-butylbenzene yields primarily the para-nitrated product due to steric hindrance. This phenomenon illustrates how large substituents influence reaction pathways by creating steric barriers around specific positions of the aromatic ring.

The 1,1-dimethylpropyl group at the 6-position of benzothiophene-3-carboxylic acid exerts multifaceted effects on molecular properties:

Conformational influence: The bulky nature of this substituent restricts rotational freedom around certain bonds, potentially locking the molecule into specific conformations that may be advantageous for target binding or crystallization.

Lipophilicity enhancement: The hydrophobic character of the 1,1-dimethylpropyl group increases the overall lipophilicity of the compound, which can improve membrane permeability—a critical factor in drug bioavailability.

Metabolic stability: Branched, sterically hindered groups often protect adjacent positions from metabolic enzymes, potentially extending the compound's half-life in biological systems.

Receptor interactions: The specific three-dimensional shape created by this substitution pattern may enable selective interactions with binding pockets in biological targets, enhancing specificity in drug-target interactions.

Electronic modulation: Beyond steric considerations, alkyl groups exert inductive electron-donating effects that alter the electron density distribution across the benzothiophene ring system, affecting both reactivity and spectroscopic properties.

| Property | Effect of 1,1-Dimethylpropyl Substitution | Potential Applications |

|---|---|---|

| Steric Bulk | Hinders approach to adjacent positions | Directing group in synthesis; protection from metabolism |

| Lipophilicity | Increases partition coefficient (logP) | Enhanced membrane permeability; improved bioavailability |

| Conformational Restriction | Limits rotational freedom | Stabilized molecular geometry; enhanced binding affinity |

| Electronic Distribution | Electron-donating effect | Modified reactivity; altered spectroscopic properties |

| Crystallization Properties | Influences packing arrangements | Improved crystalline form; enhanced stability |

From a synthetic perspective, the introduction of the 1,1-dimethylpropyl group presents specific challenges that have stimulated the development of specialized methodologies. Conventional aromatic substitution reactions may be hampered by steric constraints, necessitating alternative approaches such as transition metal-catalyzed cross-coupling reactions or early-stage introduction of this group.

The melting point of 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid has been reported as 173-177°C, reflecting the influence of this substitution pattern on intermolecular interactions and crystal packing. This relatively high melting point suggests strong intermolecular forces in the solid state, likely influenced by the specific spatial arrangement imposed by the 1,1-dimethylpropyl group.

The scientific importance of this substitution pattern extends beyond its immediate effects on the compound's properties. By serving as a structural probe, the 1,1-dimethylpropyl group enables researchers to investigate fundamental aspects of molecular recognition, conformational analysis, and structure-activity relationships, thereby contributing to broader understanding in medicinal chemistry and chemical biology.

Properties

IUPAC Name |

6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZVMLSOBKUTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402305 | |

| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-12-6 | |

| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

- Catalyst: Palladium(II) iodide (PdI₂).

- Solvent: Methanol or other alcohols.

- Pressure: CO-air mixture at 40 atm.

- Temperature: 80–100°C.

- Reagents: Potassium iodide (KI) as co-catalyst.

Procedure:

- Benzothiophene derivative is reacted with PdI₂ in methanol under CO-air pressure.

- The reaction proceeds via oxidative addition, carbonylation, and nucleophilic displacement by an alcohol.

- The ester product is purified through chromatography and hydrolyzed to form the carboxylic acid.

Yield:

Typical yields range from 70–85%, depending on substrate concentration and reaction time.

Direct Carboxylation Using CO₂

Another preparation method involves direct carboxylation of benzothiophene derivatives using carbon dioxide under high-pressure conditions.

Reaction Conditions:

- Catalyst: Copper-based or organometallic catalysts.

- Pressure: CO₂ at 20–50 atm.

- Temperature: Elevated temperatures (100–150°C).

Procedure:

- Benzothiophene is activated through electrophilic substitution reactions.

- CO₂ is introduced to form the carboxylic acid group directly on the aromatic ring.

Advantages:

This method avoids intermediate steps, reducing overall reaction time and improving atom economy.

Esterification and Hydrolysis

A common route to synthesize the compound involves esterification followed by hydrolysis:

Reaction Conditions:

- Reagents: Dimethylpropyl-substituted benzothiophene, ethanol, EDCI (ethyl(dimethylaminopropyl)carbodiimide), and DMAP (4-dimethylaminopyridine).

- Solvent: Dichloromethane (DCM).

- Temperature: Ambient to slightly elevated temperatures.

Procedure:

- The benzothiophene derivative reacts with ethanol in the presence of coupling agents like EDCI and DMAP.

- The ester product undergoes hydrolysis using acidic or basic conditions to yield the carboxylic acid.

Yield:

Reported yields are typically high (>90%) when optimized conditions are used.

Data Table: Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagents | Solvent | Temperature | Pressure | Yield (%) |

|---|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | PdI₂, KI | Methanol | 80–100°C | 40 atm | 70–85 |

| Direct Carboxylation | Copper-based catalysts | None | 100–150°C | 20–50 atm | Variable |

| Esterification + Hydrolysis | EDCI, DMAP | DCM | Ambient | None | >90 |

Challenges in Synthesis

The synthesis of this compound poses several challenges:

- Reactivity Control: Ensuring selective substitution on the benzothiophene ring.

- Yield Optimization: Minimizing side reactions during carbonylation or esterification.

- Purification: Removing impurities such as unreacted starting materials and by-products like hydrolyzed esters.

Chemical Reactions Analysis

Types of Reactions: 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Chemical Properties and Structure

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is characterized by its unique structure, which includes a benzothiophene moiety substituted with a 1,1-dimethylpropyl group and a carboxylic acid functional group. Its molecular formula is C15H20O2S, with a molecular weight of approximately 252.38 g/mol. The compound's reactivity is attributed to its functional groups, allowing for participation in typical acid-base reactions and electrophilic aromatic substitution reactions.

Food Chemistry

One of the primary applications of this compound is as an antioxidant in food contact materials. It plays a crucial role in preventing the degradation of polymers used in food packaging by enhancing their stability against oxidative damage. The maximum recommended concentration for this application is 1500 mg/kg of polymer.

Case Study:

- In a study evaluating various antioxidants in food packaging, the incorporation of this compound demonstrated significant improvements in the oxidative stability of polyethylene films, ensuring food safety during storage.

Pharmaceuticals

Research indicates that this compound exhibits significant biological activity , including antioxidant properties that help mitigate oxidative stress in biological systems. Preliminary studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological exploration .

Case Study:

- A recent study explored the anticancer effects of derivatives related to benzothiophene compounds, revealing that certain structural modifications could enhance anti-proliferative activity against cancer cell lines by targeting specific cellular pathways .

Materials Science

The compound's ability to undergo hydrolysis can yield impurities such as 2,4-di-tert-amylphenol, which also requires evaluation for safety in food contact materials. The interactions between this compound and other biological molecules are critical for understanding its mechanism of action and potential therapeutic uses .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Benzothiophene-3-carboxylic acid | Lacks alkyl substitution; simpler structure | Primarily studied for basic properties |

| 6-Methyl-1-benzothiophene-3-carboxylic acid | Contains a methyl group instead of dimethylpropyl | Different steric effects influencing reactivity |

| 2-(4-Methylphenyl)benzothiophene-3-carboxylic acid | Contains para-methylphenyl substituent | Enhanced lipophilicity affecting bioavailability |

The specific alkyl substitution pattern in this compound may enhance its effectiveness as an antioxidant compared to its analogs.

Mechanism of Action

The mechanism of action of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the benzothiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid with its analogs:

Key Observations:

Saturation Effects : The tetrahydro analog (CAS 932929-10-7) introduces partial saturation to the benzothiophene ring, increasing molecular weight by ~4 g/mol and likely enhancing conformational flexibility . This could improve solubility but reduce aromatic π-π stacking interactions.

Functional Group Modifications: The ethyl ester derivative (CAS 139950-90-6) replaces the carboxylic acid with an ester, increasing lipophilicity and altering hydrogen-bonding capacity .

Discrepancies and Limitations

- CAS Registry Conflicts : The dual CAS numbers for the parent compound (932886-89-0 and 667436-12-6) highlight the need for cross-referencing authoritative databases like PubChem or SciFinder to resolve ambiguities .

- Data Gaps: Limited information on solubility, stability, and biological activity restricts a comprehensive comparative analysis. Further experimental studies are warranted.

Biological Activity

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is an organic compound with a unique structure that includes a benzothiophene core and a carboxylic acid functional group. Its molecular formula is C14H20O2S, and it has a molecular weight of 252.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The bulky 1,1-dimethylpropyl group enhances steric hindrance, which may influence the compound's interactions with biological targets. The carboxylic acid group can form hydrogen bonds with proteins, while the benzothiophene ring can engage in π-π interactions with aromatic residues in target proteins .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits noteworthy anti-inflammatory and analgesic effects. Preliminary studies suggest that it may interact with pathways involved in pain and inflammation management, potentially modulating the activity of enzymes or receptors related to these processes.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays | Demonstrated significant inhibition of inflammatory markers. | |

| Animal models | Reduced pain response in induced inflammation models. |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown potential against various bacterial strains, indicating its use as a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Results

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound's potential as an anticancer agent is being explored through its ability to modulate immune responses and inhibit tumor growth. It has been noted for its interaction with prostaglandin E2 (PGE2) receptors, which are implicated in cancer progression .

Table 3: Anticancer Studies Overview

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | Modulation of immune response via EP receptor antagonism. | |

| Breast Cancer | Inhibition of cell proliferation through PGE2 signaling pathways. |

The mechanism by which this compound exerts its biological effects is multifaceted. It may interact with various molecular targets such as enzymes or receptors involved in inflammatory processes and cancer progression. The carboxylic acid group facilitates hydrogen bonding with target proteins, while the benzothiophene ring allows for π-π stacking interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to control groups.

- Case Study 2 : Clinical trials assessing the efficacy of this compound in patients with chronic pain conditions have shown promising results, indicating improved pain management outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid, and what challenges arise during its preparation?

- Methodology : The synthesis typically involves functionalizing the benzothiophene core at the 3-position with a carboxylic acid group, followed by introducing the 1,1-dimethylpropyl substituent at the 6-position. A key challenge is achieving regioselective substitution while managing steric hindrance from the bulky 1,1-dimethylpropyl group. Multi-step protocols, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling, may be employed, with careful optimization of reaction conditions (e.g., temperature, catalysts) to avoid side reactions .

- Analytical Validation : Post-synthesis, purity is assessed via HPLC (≥95% purity thresholds) and structural confirmation via H/C NMR and HRMS .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Techniques :

- NMR Spectroscopy : H NMR confirms the presence of the 1,1-dimethylpropyl group (δ ~1.2–1.4 ppm for tertiary methyl protons) and aromatic protons in the benzothiophene ring (δ ~7.0–8.0 ppm).

- Mass Spectrometry : HRMS provides exact mass verification (e.g., molecular ion peak at m/z 262.0932 for CHOS).

- FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm) and C=O stretch (~1700 cm) .

Q. What stability considerations are critical for handling and storing this compound?

- Storage : The carboxylic acid group necessitates anhydrous conditions to prevent hydrolysis. Storage at –20°C under nitrogen is recommended, with periodic purity checks via TLC or HPLC to detect degradation (e.g., decarboxylation or oxidation byproducts) .

Advanced Research Questions

Q. How does the steric bulk of the 1,1-dimethylpropyl group influence regioselectivity in further functionalization reactions?

- Mechanistic Insight : The tert-pentyl group creates steric hindrance, limiting electrophilic substitution at the 4- and 5-positions of the benzothiophene ring. Computational studies (DFT calculations) can predict reactive sites, while experimental validation uses directed ortho-metalation or transition-metal catalysis to bypass steric effects .

Q. What strategies resolve contradictions in purity assessments between HPLC and elemental analysis?

- Case Study : Discrepancies may arise from residual solvents or non-UV-active impurities. Combining HPLC with LC-MS or GC-MS identifies volatile contaminants, while thermogravimetric analysis (TGA) quantifies non-combustible residues. Cross-validation with H NMR integration improves accuracy .

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

- Approach : Molecular docking or MD simulations predict interactions between the carboxylic acid moiety and biological targets (e.g., enzymes). For synthesis, computational tools like Gaussian or Spartan model transition states to optimize catalysts (e.g., Pd for cross-coupling) and solvent systems (e.g., DMF vs. THF) .

Q. What role does this compound play in studying structure-activity relationships (SAR) for thiophene-based drug candidates?

- Application : Its rigid benzothiophene scaffold and lipophilic tert-pentyl group make it a model for probing pharmacokinetic properties (e.g., membrane permeability). Derivatives are tested in vitro for activity against targets like cyclooxygenase-2 (COX-2) or kinase inhibitors, with SAR trends analyzed via comparative IC assays .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.